molecular formula C11H12O3 B1338891 4-Formyl-2,6-dimethylphenyl acetate CAS No. 95306-94-8

4-Formyl-2,6-dimethylphenyl acetate

Cat. No.: B1338891
CAS No.: 95306-94-8
M. Wt: 192.21 g/mol
InChI Key: TVTIBBMRARODJH-UHFFFAOYSA-N
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Description

4-Formyl-2,6-dimethylphenyl acetate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a formyl group (CHO) and an acetate group (COOCH3) attached to a dimethylphenyl ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

4-Formyl-2,6-dimethylphenyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, while at high doses, it can cause toxic or adverse effects. Threshold effects are often observed, where a specific dosage level leads to a significant change in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of specific metabolic products, which play a role in cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-2,6-dimethylphenyl acetate can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenol with acetic anhydride in the presence of a catalyst to form 2,6-dimethylphenyl acetate. This intermediate is then subjected to a formylation reaction using a formylating agent such as formic acid or formyl chloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,6-dimethylphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2,6-dimethylphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving formyl and acetate groups.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-Formylphenyl acetate
  • 2,6-Dimethylphenyl acetate
  • 4-Formyl-2-methylphenyl acetate

Uniqueness

4-Formyl-2,6-dimethylphenyl acetate is unique due to the presence of both formyl and acetate groups on a dimethylphenyl ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-formyl-2,6-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTIBBMRARODJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535467
Record name 4-Formyl-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95306-94-8
Record name 4-Formyl-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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